molecular formula C10H15N3 B11910336 1-Cyclopropyl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

1-Cyclopropyl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

Cat. No.: B11910336
M. Wt: 177.25 g/mol
InChI Key: QQAMFSLKJGXTRA-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by a fused ring system consisting of an imidazole ring and a pyridine ring, with additional cyclopropyl and methyl substituents. Imidazopyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 1-Cyclopropyl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization to form the target compound . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-Cyclopropyl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazole or pyridine rings, leading to the formation of substituted derivatives.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, as a GABA A receptor positive allosteric modulator, it enhances the activity of the GABA A receptor, leading to increased inhibitory neurotransmission in the central nervous system . This modulation can result in various pharmacological effects, including anxiolytic and sedative properties.

Comparison with Similar Compounds

1-Cyclopropyl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine can be compared with other imidazopyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and its potential as a versatile building block for the synthesis of novel bioactive molecules.

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

1-cyclopropyl-2-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine

InChI

InChI=1S/C10H15N3/c1-7-12-9-6-11-5-4-10(9)13(7)8-2-3-8/h8,11H,2-6H2,1H3

InChI Key

QQAMFSLKJGXTRA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1C3CC3)CCNC2

Origin of Product

United States

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